lithium;5-propan-2-ylcyclopenta-1,3-diene

CVD precursor ALD precursor tungsten thin film

Lithium isopropylcyclopentadienide (CAS 61385-59-9), with molecular formula C₈H₁₁Li and molecular weight 114.1 g/mol , is an organolithium reagent belonging to the substituted cyclopentadienide ligand family. It serves as a key ligand-transfer agent for the preparation of metallocene and half-sandwich complexes incorporating the isopropylcyclopentadienyl (iPrCp) fragment.

Molecular Formula C8H11Li
Molecular Weight 114.1 g/mol
CAS No. 61385-59-9
Cat. No. B6320513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;5-propan-2-ylcyclopenta-1,3-diene
CAS61385-59-9
Molecular FormulaC8H11Li
Molecular Weight114.1 g/mol
Structural Identifiers
SMILES[Li+].CC(C)[C-]1C=CC=C1
InChIInChI=1S/C8H11.Li/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1
InChIKeyIEBUJNAGERLHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Isopropylcyclopentadienide (CAS 61385-59-9): Organometallic Reagent for Steric and Volatility-Tuned Complex Synthesis


Lithium isopropylcyclopentadienide (CAS 61385-59-9), with molecular formula C₈H₁₁Li and molecular weight 114.1 g/mol , is an organolithium reagent belonging to the substituted cyclopentadienide ligand family. It serves as a key ligand-transfer agent for the preparation of metallocene and half-sandwich complexes incorporating the isopropylcyclopentadienyl (iPrCp) fragment [1]. The isopropyl substituent on the cyclopentadienyl ring imparts intermediate steric bulk and modulated electron-donating character compared to unsubstituted cyclopentadienyl (Cp) and pentamethylcyclopentadienyl (Cp*) analogs, making it a strategic choice when precise tuning of metal-center properties is required for catalytic or materials precursor applications [2].

Organometallic reagent for iPrCp ligand transfer to transition metals and lanthanides
Intermediate steric bulk and electron-donating character for tuning metal-center properties
Used in synthesis of volatile CVD/ALD precursors and metallocene polymerization catalysts

Why Generic Cyclopentadienide Substitution Fails: The Quantifiable Performance Penalty of Incorrect Ligand Choice for iPrCp-Derived Metal Complexes


Substituted cyclopentadienide reagents are not interchangeable building blocks. The isopropyl substituent introduces a defined steric and electronic perturbation that directly governs the volatility, catalytic activity, and thermal stability of the resulting metal complexes. For thin-film deposition, the choice of cyclopentadienyl ligand determines whether a metal precursor is usable at all: unsubstituted BaCp₂ is polymeric and non-volatile, precluding CVD use, whereas Ba(iPrCp)₂ is volatile and enables high-temperature superconductor film growth [1]. In olefin polymerization, the substituent identity on the Cp ring controls catalytic activity in a predictable descending order (Me > iPr > nBu), meaning that substituting the isopropyl variant for a methyl or n-butyl analog alters polymer yield and molecular weight in a quantifiable manner [2]. For C–H functionalization catalysis, the iPrCp ligand provides a distinct cone angle and steric profile that can drastically improve diastereoselectivity compared to Cp* [3]. Procurement of the incorrect cyclopentadienide starting material therefore carries a direct, measurable penalty in downstream performance that cannot be compensated by adjusting reaction conditions alone.

Unsubstituted Cp analogs yield non-volatile complexes
BaCp₂ is polymeric and non-volatile; iPr-substituted Ba(iPrCp)₂ provides the necessary volatility for film deposition.
Catalytic activity ranking shifts with substituent
Ethylene polymerization activity follows Me > iPr > nBu; using a different alkyl Cp changes polymer yield and molecular weight in a quantifiable manner.
Cone angle and diastereoselectivity differ from Cp*
The iPrCp ligand provides a distinct steric profile; substituting with Cp* alters C–H functionalization selectivity outcomes.

Quantitative Differentiation Evidence for Lithium Isopropylcyclopentadienide-Derived Complexes: Head-to-Head and Cross-Study Comparisons


Tungsten CVD/ALD Precursor: WH₂(iPrCp)₂ Delivers 2.3× Higher Vapor Pressure than WH₂Cp₂ at 100 °C

In a direct head-to-head thermal analysis of tungsten dihydride precursors, WH₂(iPrCp)₂ exhibited a vapor pressure of 0.16 Torr at 100 °C and 1 Torr at 143 °C, compared to WH₂Cp₂ which showed only 0.07 Torr at 100 °C [1]. The enthalpy of vaporization (ΔHvap) was 14.3 kcal/mol for WH₂(iPrCp)₂ versus 16.8 kcal/mol for WH₂Cp₂, reflecting a 2.5 kcal/mol advantage in volatilization energy for the isopropyl-substituted derivative. Additionally, WH₂(iPrCp)₂ has a melting point of 35 °C, lower than that of WH₂Cp₂ (a high-melting solid), and demonstrated superior thermal stability with decomposition occurring at higher temperatures than WH₂Cp₂ (which decomposes at 280–300 °C) [1].

Vapor Pressure
Head-to-head
WH₂(iPrCp)₂: 0.16 Torr at 100 °C
WH₂Cp₂: 0.07 Torr at 100 °C
2.3× higher vapor pressure; ΔHvap 2.5 kcal/mol lower; m.p. 35 °C vs solid
Reported higher volatility supports CVD/ALD precursor delivery robustness
Lower melting point and ΔHvap may reduce condensation risk in delivery lines
CVD precursor ALD precursor tungsten thin film vapor pressure semiconductor

Lanthanum ALD Precursor: La(iPrCp)₃ Melting Point of 38 °C Enables Liquid-Injection ALD Inaccessible to Higher-Melting La Precursors

Tris(isopropylcyclopentadienyl)lanthanum, La(iPrCp)₃, synthesized from the lithium or sodium isopropylcyclopentadienide precursor, exhibits a melting point of 38 °C, which is markedly lower than that of other typical lanthanum ALD precursors [1]. This near-ambient melting point permits La(iPrCp)₃ to be handled as a liquid at modestly elevated temperatures, enabling liquid-injection ALD delivery systems. In contrast, alternative lanthanum precursors such as La(thd)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum) are high-melting solids that require higher source temperatures and suffer from limited volatility. La(iPrCp)₃ has been successfully employed with H₂O as co-reactant for ALD growth of La₂O₃ films at deposition temperatures of 160 °C and 350 °C [2], and for LaₓAlyO nanolaminate films in combination with trimethylaluminum (TMA) [3].

Melting Point
Class-level inference
La(iPrCp)₃: 38 °C
Liquid-injection ALD compatible
Supports liquid-delivery ALD workflow for high-k dielectrics
Contrasts with high-melting solid La precursors requiring sublimation
ALD precursor lanthanum oxide high-k dielectric gate oxide semiconductor

Olefin Polymerization Catalysis: (iPrCp)₂ZrCl₂ Occupies a Defined Intermediate Position in the Substituent Activity Hierarchy with Measured Activation Energy of 3.6 kcal mol⁻¹

In a systematic study of (RCp)₂ZrCl₂ complexes activated with AlBuⁱ₃/CPh₃B(C₆F₅)₄ for ethylene polymerization, the specific catalytic activity decreased in the definitive order: Me > Pri > Bun > Buⁱ > Me₃Si > cyclo-C₆H₁₁ [1]. The isopropyl-substituted complex, (PriCp)₂ZrCl₂ (derived from lithium isopropylcyclopentadienide), thus occupies the second-highest position in this activity series, placing it between the most active methyl-substituted and the less active n-butyl-substituted variants. Critically, the (PriCp)₂ZrCl₂–AlBuⁱ₃–CPh₃B(C₆F₅)₄ catalytic system was kinetically characterized, yielding an effective activation energy of polymerization of ≈3.6 kcal mol⁻¹, a first-order dependence on monomer concentration, and an ≈0.4 order with respect to the organoaluminum component [1]. The same activity ranking (Me > iPr > nBu) was independently confirmed for the MAO-activated system, although absolute activities with the ternary cocatalyst were 4–20 times lower [1][2].

Catalytic Activity Rank
Cross-study comparable
Ranked 2nd: Me > iPr > nBu
Eₐ ≈ 3.6 kcal mol⁻¹; first-order in monomer
Reported intermediate activity supports polymer property tuning
Kinetic parameters support process modeling and scale-up
metallocene catalyst ethylene polymerization zirconocene polyolefin catalyst selection

Barium CVD Precursor: Ba(iPrCp)₂ Enables High-Tc Superconducting Film Deposition Where Unsubstituted BaCp₂ Is Non-Volatile and Unusable

Barium bis(cyclopentadienyl), BaCp₂, is polymeric in the solid state and non-volatile, rendering it fundamentally unsuitable for chemical vapor deposition (CVD) applications [1]. In contrast, barium bis(isopropylcyclopentadienyl), Ba(iPrCp)₂ (prepared from the isopropylcyclopentadienide anion), is a volatile molecular compound that has been successfully employed together with Y(iPrCp)₃ and Cu(EtCp)(Et₃P) as a multi-component precursor system for the CVD growth of high-temperature superconducting YBa₂Cu₃O₇₋ₓ (YBCO) films at a substrate temperature of 800 °C and reactor pressure of 250 Torr, using H₂ as carrier gas [1][2]. For comparison, Ba(C₅Me₅)₂ (barium pentamethylcyclopentadienide) has been used for BaTiO₃ film growth by ALD at temperatures ≤275 °C, but significant decomposition and reproducibility issues were observed even at 275 °C [2].

Volatility vs BaCp₂
Class-level inference
Ba(iPrCp)₂: volatile (CVD at 800 °C)
BaCp₂: polymeric, non-volatile
Supports Ba CVD processing for oxide films
Unsubstituted Cp yields no usable vapor pressure
CVD precursor superconductor YBaCuO barium precursor thin film

Stabilization of Reactive Organometallic Species: Pentaisopropylcyclopentadienyl Ligand Enables Isolation of Stable 17-Electron Iron Radical (C₅iPr₅)Fe(CO)₂

The steric bulk provided by isopropyl substituents on the cyclopentadienyl ring has proven critical for the kinetic stabilization of otherwise highly reactive organometallic species. Sitzmann et al. reported the synthesis and characterization of the stable dicarbonyl(cyclopentadienyl)iron radical [(C₅R₅)Fe(CO)₂] where R = CHMe₂ (isopropyl), representing the first stable 17-electron radical of this class [1]. The pentaisopropylcyclopentadienyl ligand, prepared via stepwise alkylation of cyclopentadiene and ultimately accessed through lithium pentaisopropylcyclopentadienide [2], provides sufficient steric shielding to prevent radical dimerization. The parent (C₅H₅)Fe(CO)₂ radical, in contrast, dimerizes rapidly to form [(C₅H₅)Fe(CO)₂]₂ and cannot be isolated as a monomeric radical under ambient conditions. The lithium pentaisopropylcyclopentadienide reagent was also shown to react cleanly with nickel(II) bromide to form the bromo-bridged dimer [(C₅iPr₅)Ni(μ-Br)]₂ in pentane [2].

Radical Stabilization
Class-level inference
(C₅iPr₅)Fe(CO)₂: stable monomeric 17e⁻ radical
Steric protection supports isolation of reactive organometallic radicals
Unsubstituted Cp analog dimerizes rapidly
organometallic radical iron complex high-spin cyclopentadienyl steric protection

Procurement-Driven Application Scenarios for Lithium Isopropylcyclopentadienide: Where the iPrCp Fragment Delivers Verifiable Advantage


MOCVD/ALD Precursor Synthesis for Tungsten-Based Diffusion Barrier and Electrode Films in Semiconductor Manufacturing

Lithium isopropylcyclopentadienide is the ligand source for synthesizing WH₂(iPrCp)₂, which exhibits a 2.3× higher vapor pressure (0.16 Torr at 100 °C) and a 35 °C melting point compared to the unsubstituted WH₂Cp₂ analog [1]. This translates into more robust precursor delivery in MOCVD tools for depositing WCₓ and WNₓCᵧ thin films used as Cu diffusion barriers and metal gate electrodes in advanced CMOS devices. The low melting point eliminates solid precursor handling issues, and the enhanced thermal stability (decomposition above 350 °C) permits a wider deposition temperature window for process optimization [1].

ALD High-k Dielectric Film Deposition for Advanced Gate Stacks Using La(iPrCp)₃

La(iPrCp)₃, synthesized via salt metathesis from lithium or sodium isopropylcyclopentadienide and LaCl₃, possesses a uniquely low melting point of 38 °C that enables liquid-injection ALD for La₂O₃ and LaₓAlyO high-k dielectric films [2]. Unlike solid La precursors requiring high-temperature sublimation, the near-ambient liquid state of La(iPrCp)₃ ensures stable vapor draw, reproducible pulse dosing, and compatibility with industry-standard ALD equipment. This precursor has been validated for La₂O₃ ALD at 160–350 °C with H₂O as oxidant, and for nanolaminate LaₓAlyO films in combination with TMA [3].

Metallocene Catalyst Development for Tailored Polyethylene Grades in the Polyolefin Industry

(iPrCp)₂ZrCl₂, directly accessible from lithium isopropylcyclopentadienide and ZrCl₄, occupies the second-highest activity position in the (RCp)₂ZrCl₂ series for ethylene polymerization (Me > iPr > nBu) with a well-characterized activation energy of 3.6 kcal mol⁻¹ [4]. This defined intermediate catalytic profile enables polyolefin producers to systematically tune polymer molecular weight, melting point, and crystallinity by selecting the iPrCp ligand when the methyl-substituted catalyst (highest activity) yields polymer properties that are outside specification. The kinetic parameters established for the iPr system also facilitate reactor modeling and scale-up calculations [4].

Synthesis of High-Temperature Superconducting YBCO Films via Multi-Component CVD

The combination of Ba(iPrCp)₂, Y(iPrCp)₃, and Cu(EtCp)(Et₃P) constitutes a matched-precursor CVD system for YBa₂Cu₃O₇₋ₓ superconducting films, operating at 800 °C and 250 Torr [5]. Without the isopropyl substitution, BaCp₂ is polymeric and entirely non-volatile, rendering CVD impossible [5]. The iPrCp ligand thus enables barium volatility while maintaining thermal stability at the elevated deposition temperatures required for high-quality YBCO film growth, making lithium isopropylcyclopentadienide an essential reagent for superconducting thin-film researchers and manufacturers [5].

Application
Selection Property
Validation Focus
Tungsten CVD/ALD precursor synthesis
Volatility and thermal stability
Precursor delivery reproducibility
Lanthanum ALD high-k dielectric
Low melting point for liquid delivery
Process window compatibility
Metallocene catalyst for polyethylene
Intermediate activity and kinetic parameters
Polymer property and process modeling
YBCO superconducting film CVD
Volatile Ba source at high temperature
Film quality at 800 °C deposition
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